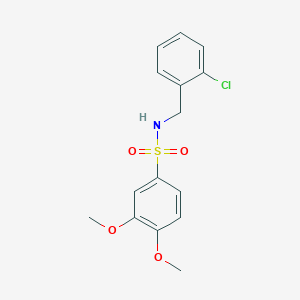
N-(2-chlorobenzyl)-3,4-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide analogs, including those similar to N-(2-chlorobenzyl)-3,4-dimethoxybenzenesulfonamide, often involves complex chemical reactions aiming at enhancing their pharmacological properties. For example, Mun et al. (2012) investigated the synthesis and structure-activity relationships of various sulfonamide analogs to optimize their function as anti-cancer agents, highlighting the significance of specific structural motifs for chemical modification (Mun et al., 2012).
Molecular Structure Analysis
The study of molecular structures, particularly through crystallography, provides insights into the physical and chemical behavior of sulfonamides. Shakuntala et al. (2017) described the crystal structures of closely related N-aryl-2,5-dimethoxybenzenesulfonamides, revealing how different weak interactions mediate their supramolecular architectures (Shakuntala et al., 2017).
Chemical Reactions and Properties
Sulfonamides, including those structurally related to N-(2-chlorobenzyl)-3,4-dimethoxybenzenesulfonamide, undergo various chemical reactions that affect their properties and applications. Drozdova and Mirskova (2001) explored reactions of N,N-dichlorobenzenesulfonamides, demonstrating the formation of arenesulfonamides and their subsequent reactions with water, ethanol, and other arenesulfonamides (Drozdova & Mirskova, 2001).
Physical Properties Analysis
The physical properties, such as solubility and molecular interactions, of sulfonamides are crucial for their development as therapeutic agents. The poor water solubility of some sulfonamide compounds necessitates the exploration of chemical modifications to improve their pharmacological properties, as discussed by Mun et al. (2012) (Mun et al., 2012).
作用機序
Target of Action
The primary target of N-(2-chlorobenzyl)-3,4-dimethoxybenzenesulfonamide is the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS) . DXS is the first enzyme of the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is essential for the synthesis of isopentenyl diphosphate, a universal precursor for many bioactive compounds .
Mode of Action
N-(2-chlorobenzyl)-3,4-dimethoxybenzenesulfonamide acts as an inhibitor of DXS . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of 1-deoxy-D-xylulose to 2-C-methyl-D-erythritol 4-phosphate . This inhibition disrupts the MEP pathway, affecting the synthesis of isopentenyl diphosphate and its downstream products .
Biochemical Pathways
The compound primarily affects the MEP pathway . By inhibiting DXS, it disrupts the production of isopentenyl diphosphate, a key intermediate in the synthesis of various isoprenoids . These isoprenoids are involved in a wide range of biological processes, including cell membrane integrity, protein prenylation, and the synthesis of hormones and secondary metabolites .
Pharmacokinetics
For instance, 2-chlorobenzyl derivatives are known to undergo metabolic transformations, including N1-oxidation . These transformations can affect the compound’s bioavailability and activity .
Result of Action
The inhibition of DXS by N-(2-chlorobenzyl)-3,4-dimethoxybenzenesulfonamide leads to a disruption in the production of isoprenoids . This can have significant effects at the molecular and cellular levels, potentially leading to cell death . In particular, the compound has been shown to inhibit the growth of Haemophilus influenzae .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-chlorobenzyl)-3,4-dimethoxybenzenesulfonamide. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with DXS . Additionally, the presence of other substances, such as metabolites or drugs, can influence the compound’s pharmacokinetics and pharmacodynamics .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-20-14-8-7-12(9-15(14)21-2)22(18,19)17-10-11-5-3-4-6-13(11)16/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVNLKJBBRAEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3,4-dimethoxybenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5720714.png)
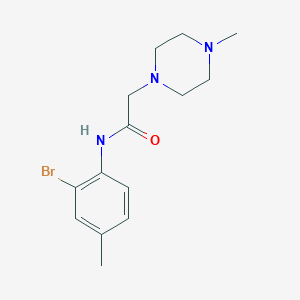
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720730.png)
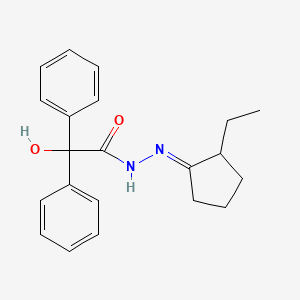
![2-[(3-phenoxybenzyl)(propyl)amino]ethanol](/img/structure/B5720733.png)
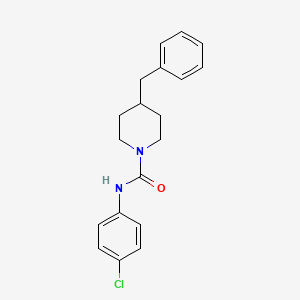
![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5720741.png)
![1-benzyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5720756.png)
![1-(4-methylbenzyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5720760.png)
![3-(4-chlorophenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5720764.png)
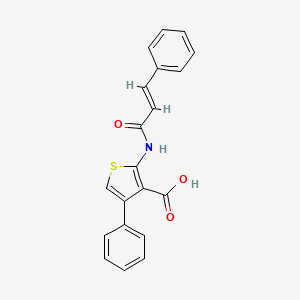
![N-{[(4-acetylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5720773.png)

![ethyl 4-{[(2,3-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5720784.png)